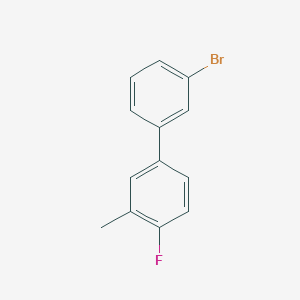

3-Bromo-4'-fluoro-3'-methylbiphenyl

Description

BenchChem offers high-quality 3-Bromo-4'-fluoro-3'-methylbiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4'-fluoro-3'-methylbiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromophenyl)-1-fluoro-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrF/c1-9-7-11(5-6-13(9)15)10-3-2-4-12(14)8-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPNODSRNHDDOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=CC=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Modular Synthesis of 3-Bromo-4'-fluoro-3'-methylbiphenyl via Chemoselective Suzuki-Miyaura Coupling

Executive Summary & Strategic Analysis

Target Molecule: 3-Bromo-4'-fluoro-3'-methylbiphenyl Core Challenge: Constructing an unsymmetrical biaryl core while retaining a reactive bromine substituent for downstream functionalization (e.g., subsequent amination or coupling). Selected Pathway: Chemoselective Suzuki-Miyaura Cross-Coupling.[1]

This guide details the synthesis of 3-Bromo-4'-fluoro-3'-methylbiphenyl utilizing the inherent reactivity difference between aryl iodides and aryl bromides. By employing 1-bromo-3-iodobenzene as the electrophile, we leverage the kinetic preference of Palladium(0) to undergo oxidative addition with the C–I bond (

Key Advantages of This Route:

-

Chemoselectivity: Avoids statistical mixtures associated with symmetric dihalides.

-

Scalability: Utilizes robust, commercially available precursors.

-

Versatility: The retained bromide allows this molecule to serve as a "linker" scaffold in medicinal chemistry libraries.

Retrosynthetic Analysis

The disconnection strategy focuses on the C1–C1' biaryl bond. We disconnect to a nucleophilic Ring B (boronic acid) and an electrophilic Ring A (dihaloarene).

Figure 1: Retrosynthetic disconnection prioritizing chemoselective oxidative addition.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 1-Bromo-3-iodobenzene | 282.90 | 1.0 | Electrophile (Scaffold) |

| (4-Fluoro-3-methylphenyl)boronic acid | 153.95 | 1.1 | Nucleophile |

| Pd(PPh₃)₄ | 1155.56 | 0.03 | Catalyst |

| Na₂CO₃ (2.0 M aq) | 105.99 | 2.5 | Base |

| 1,2-Dimethoxyethane (DME) | 90.12 | Solvent | Reaction Medium |

Step-by-Step Synthesis

Objective: Couple Ring B to Ring A at the iodine position without disturbing the bromine.

-

Preparation of Reaction Vessel:

-

Oven-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Cycle nitrogen/vacuum (3x) to establish an inert atmosphere.

-

-

Solvent Degassing (Critical Step):

-

In a separate flask, sparge the DME (solvent) with nitrogen for 20 minutes. Oxygen presence promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

-

-

Reaction Assembly:

-

Charge the reaction flask with 1-bromo-3-iodobenzene (1.0 eq, e.g., 2.83 g, 10 mmol) and (4-fluoro-3-methylphenyl)boronic acid (1.1 eq, 1.69 g, 11 mmol).

-

Add the degassed DME (50 mL).

-

Add the Pd(PPh₃)₄ catalyst (3 mol%, 346 mg). Note: The solution typically turns yellow.

-

Stir for 5 minutes at room temperature to ensure catalyst dispersion.

-

Add the 2.0 M Na₂CO₃ aqueous solution (12.5 mL) via syringe.

-

-

Execution:

-

Heat the mixture to 80°C (oil bath temperature).

-

Monitor: Check reaction progress via TLC (Hexane/EtOAc 95:5) or HPLC every hour.

-

Endpoint: The starting iodide should be consumed within 3–6 hours. If the reaction is prolonged excessively at high heat (>12 hours or >100°C), trace amounts of the bis-coupled product (terphenyl) may form via activation of the bromide.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Wash the combined organic layers with Brine (sat. NaCl).

-

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue via Flash Column Chromatography on silica gel.

-

Eluent: Gradient of 100% Hexanes → 95:5 Hexanes/EtOAc.

-

Observation: The product is typically a white to off-white solid or viscous oil.

-

Characterization Expectations[2]

-

¹H NMR (400 MHz, CDCl₃): Look for the diagnostic pattern of the 3-bromophenyl ring (triplet at ~7.7 ppm for H2, doublet of doublets for H4/H6) and the specific splitting of the fluoro-methyl ring (multiplets ~7.0–7.4 ppm). The methyl group should appear as a doublet (coupling to F) or singlet ~2.3 ppm.

-

MS (EI/ESI): Molecular ion peaks

(Br isotope pattern 1:1).

Mechanistic Pathway & Logic

The success of this synthesis relies on the Oxidative Addition step of the catalytic cycle.

Figure 2: Catalytic cycle highlighting the entry point. The C-Br bond is kinetically "invisible" to the Pd(0) species at 80°C in the presence of the weaker C-I bond.

Why this works (The "Self-Validating" Aspect):

-

Bond Dissociation Energy (BDE): The C–I bond is significantly weaker than the C–Br bond.

-

Rate of Oxidative Addition:

. -

Control: By limiting the temperature to 80°C and stopping upon consumption of the iodide, the system thermodynamically prevents the activation of the C–Br bond, which typically requires temperatures >100°C or more electron-rich ligands (e.g., SPhos/XPhos) to proceed efficiently.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Oxygen poisoning of catalyst. | Ensure vigorous degassing of solvents and use fresh catalyst. |

| Homocoupling (Biaryl B-B) | Oxidative coupling of boronic acid.[2] | Reduce O₂ exposure; add the base after catalyst insertion. |

| Bis-coupling (Terphenyl) | Over-reaction at Br site. | Lower temperature to 60°C; strictly limit reaction time; reduce catalyst loading to 1 mol%. |

| Protodeboronation | Hydrolysis of C-B bond.[3] | Avoid excessive water; ensure base concentration is not too high (switch to K₃PO₄ if needed). |

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

BenchChem Technical Support. (2025). "Suzuki Coupling of 1-Bromo-3-chloro-5-iodobenzene: Reactivity Trends." BenchChem Technical Notes. Link

-

Tokyo Chemical Industry (TCI). "Suzuki-Miyaura Cross Coupling Reaction Protocol." TCI Chemicals Product Guide. Link

-

Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on halide reactivity order I > Br > Cl). Link

Sources

An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-4'-fluoro-3'-methylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the predicted spectroscopic data for 3-Bromo-4'-fluoro-3'-methylbiphenyl, a substituted biphenyl of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data in the public domain, this document focuses on predicted spectral characteristics for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The insights provided are grounded in the fundamental principles of spectroscopy and comparative analysis with structurally related compounds.

Molecular Structure and Spectroscopic Overview

3-Bromo-4'-fluoro-3'-methylbiphenyl possesses a core biphenyl structure with three distinct substituents: a bromine atom, a fluorine atom, and a methyl group. This substitution pattern results in a unique electronic and steric environment, which is reflected in its spectroscopic signatures. The following sections will delve into the predicted data for each major spectroscopic technique, offering insights into the structural information that can be gleaned from each.

Molecular Structure:

Caption: Molecular structure of 3-Bromo-4'-fluoro-3'-methylbiphenyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-Bromo-4'-fluoro-3'-methylbiphenyl, both ¹H and ¹³C NMR will provide critical information on the substitution pattern and electronic environment of the aromatic rings.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show a series of signals in the aromatic region (typically 7.0-8.0 ppm) and a singlet for the methyl group in the aliphatic region (around 2.0-2.5 ppm). The coupling patterns (splitting) of the aromatic protons will be indicative of their relative positions.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.8 | m | 2H | Protons on the brominated ring |

| ~ 7.4 - 7.6 | m | 2H | Protons on the brominated ring |

| ~ 7.1 - 7.3 | t | 2H | Protons on the fluorinated ring (ortho to F) |

| ~ 7.0 - 7.1 | t | 2H | Protons on the fluorinated ring (meta to F) |

| ~ 2.4 | s | 3H | Methyl protons (-CH₃) |

Disclaimer: These are predicted values and actual experimental results may vary.

Interpretation and Causality:

-

The protons on the brominated ring are expected to be more deshielded (appear at a higher chemical shift) due to the electron-withdrawing effect of the bromine atom.

-

The fluorine atom on the other ring will influence the chemical shifts of the adjacent protons. The protons ortho to the fluorine will experience a through-space deshielding effect, while also exhibiting coupling to the ¹⁹F nucleus, which may lead to more complex splitting patterns.

-

The methyl group protons are expected to appear as a sharp singlet as they have no adjacent protons to couple with. Its chemical shift will be in the typical range for a methyl group attached to an aromatic ring.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The chemical shifts will be influenced by the attached substituents. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JCF).

| Predicted Chemical Shift (ppm) | Assignment |

| ~ 160 - 165 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~ 140 - 145 | Quaternary carbons of the biphenyl linkage |

| ~ 130 - 140 | Other quaternary carbons |

| ~ 120 - 135 | CH carbons of the aromatic rings |

| ~ 115 - 120 (d, ²JCF ≈ 21 Hz) | CH carbons ortho to C-F |

| ~ 20 - 25 | Methyl carbon (-CH₃) |

Disclaimer: These are predicted values and actual experimental results may vary.

Interpretation and Causality:

-

The carbon directly bonded to the highly electronegative fluorine atom will be significantly deshielded and will appear at a high chemical shift. The large coupling constant is characteristic of a direct C-F bond.

-

The carbons ortho to the fluorine will also show coupling, but with a smaller coupling constant (²JCF).

-

The carbon attached to the bromine atom will also be deshielded, though to a lesser extent than the carbon attached to fluorine.

-

The quaternary carbons involved in the biphenyl linkage will appear in the downfield region of the aromatic spectrum.

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Sample Preparation:

-

Weighing: Accurately weigh approximately 5-10 mg of 3-Bromo-4'-fluoro-3'-methylbiphenyl for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for biphenyl compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

Data Acquisition:

The following are general parameters for a 400 or 500 MHz NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024-4096 (or more, depending on concentration).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of 3-Bromo-4'-fluoro-3'-methylbiphenyl will be characterized by absorptions corresponding to the aromatic rings, the C-Br, C-F, and C-H bonds, and the methyl group.

Predicted IR Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (from -CH₃) |

| 1600 - 1450 | Strong, multiple bands | Aromatic C=C ring stretching |

| 1450 - 1350 | Medium | -CH₃ bending |

| 1250 - 1150 | Strong | C-F stretch |

| 850 - 800 | Strong | Out-of-plane C-H bending (para-disubstituted ring) |

| 700 - 600 | Medium-Strong | C-Br stretch |

Disclaimer: These are predicted values and actual experimental results may vary.

Interpretation and Causality:

-

The aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹.

-

The C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

-

The C=C stretching vibrations of the aromatic rings typically give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region.

-

The C-F bond is strong and polar, resulting in a strong absorption band in the 1250-1150 cm⁻¹ region.

-

The out-of-plane C-H bending vibrations are sensitive to the substitution pattern of the aromatic ring. A strong band in the 850-800 cm⁻¹ region would be indicative of the 1,4-disubstituted (para) fluorinated ring.

-

The C-Br stretching vibration is expected at lower wavenumbers, typically in the 700-600 cm⁻¹ range.

Experimental Protocol for FT-IR Spectroscopy

For a solid sample like 3-Bromo-4'-fluoro-3'-methylbiphenyl, Attenuated Total Reflectance (ATR) or the KBr pellet method are commonly used.

Attenuated Total Reflectance (ATR) Method:

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Acquire Spectrum: Collect the sample spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

KBr Pellet Method:

-

Grinding: Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Pellet Pressing: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Acquire Spectrum: Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Caption: General workflow for FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For 3-Bromo-4'-fluoro-3'-methylbiphenyl, electron ionization (EI) would be a suitable technique.

Predicted Mass Spectrum Data

The mass spectrum is expected to show a molecular ion peak (M⁺) and several fragment ions. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion and bromine-containing fragments (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes).

| Predicted m/z | Relative Intensity | Assignment |

| 266/268 | High | Molecular ion [M]⁺ |

| 251/253 | Medium | [M - CH₃]⁺ |

| 187 | Medium | [M - Br]⁺ |

| 171 | Medium | [M - CH₃ - Br]⁺ |

| 95 | Low | [C₆H₄F]⁺ |

Disclaimer: These are predicted values and actual experimental results may vary.

Interpretation and Causality:

-

Molecular Ion: The molecular ion peak will appear as a doublet at m/z 266 and 268, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br), with nearly equal intensity. This is a definitive indicator of the presence of one bromine atom in the molecule.

-

Fragmentation:

-

Loss of the methyl group (-15 Da) from the molecular ion would result in a fragment at m/z 251/253.

-

Cleavage of the C-Br bond would lead to a fragment at m/z 187.

-

Subsequent loss of a methyl group from the [M - Br]⁺ fragment would give a peak at m/z 171.

-

Fragmentation of the biphenyl linkage could produce a fragment corresponding to the fluorophenyl cation at m/z 95.

-

Experimental Protocol for Mass Spectrometry

Direct Infusion Electron Ionization (EI) Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduction: Introduce the sample into the ion source via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: Workflow for mass spectrometry analysis.

Conclusion

This technical guide has provided a detailed overview of the predicted spectroscopic data for 3-Bromo-4'-fluoro-3'-methylbiphenyl. While experimental data is not currently available in the public domain, the theoretical ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer valuable insights for researchers working with this compound. The provided experimental protocols serve as a practical guide for obtaining high-quality spectroscopic data for this and similar small organic molecules. It is anticipated that this guide will be a useful resource for scientists in the fields of drug discovery, chemical synthesis, and materials science.

References

-

While no direct references for the spectroscopic data of 3-Bromo-4'-fluoro-3'-methylbiphenyl were found, the principles and protocols described are based on established spectroscopic techniques and literature for similar compounds.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin. Retrieved from [Link]

- General experimental protocols for FT-IR spectroscopy of solids. (n.d.). University of Colorado Boulder, Department of Chemistry.

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.). In Science of Synthesis. Thieme.

- Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. (2012). Journal of the American Society for Mass Spectrometry.

- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)

Technical Guide: Discovery and History of 3-Bromo-4'-fluoro-3'-methylbiphenyl

The following technical guide details the discovery, synthesis, and applications of 3-Bromo-4'-fluoro-3'-methylbiphenyl , a specialized biaryl intermediate critical in modern medicinal chemistry and materials science.

Executive Summary

3-Bromo-4'-fluoro-3'-methylbiphenyl (CAS: 1443339-89-6) represents a highly specialized halogenated biaryl scaffold.[1][2][3] While not a final drug product itself, it serves as a crucial privileged intermediate in the synthesis of advanced pharmaceuticals (particularly kinase inhibitors) and agrochemicals (succinate dehydrogenase inhibitors). Its structural uniqueness lies in the orthogonal reactivity of its substituents: the bromine atom allows for selective cross-coupling, while the fluoro-methyl motif modulates metabolic stability and lipophilicity. This guide explores its chemical lineage, synthetic evolution, and pivotal role in structure-activity relationship (SAR) studies.

Structural Significance & Chemical Identity[4]

The molecule consists of two benzene rings connected by a single bond (biphenyl core). Its strategic substitution pattern is designed to optimize both chemical reactivity and biological interaction.

| Feature | Specification | Functional Role in Drug Design |

| Core Scaffold | Biphenyl | Provides a rigid, hydrophobic linker common in kinase inhibitors (e.g., p38 MAP kinase). |

| Ring A Substituent | 3-Bromo | A "chemical handle" for further functionalization via Suzuki, Buchwald-Hartwig, or Heck couplings. |

| Ring B Substituents | 4'-Fluoro | Blocks metabolic oxidation at the para-position (metabolic soft spot); modulates pKa and lipophilicity. |

| Ring B Substituents | 3'-Methyl | Provides steric bulk to lock conformation (atropisomerism potential) and fills hydrophobic pockets in target proteins. |

Physicochemical Profile[1][4][5][6]

-

Formula: C₁₃H₁₀BrF

-

Molecular Weight: 265.12 g/mol

-

Appearance: Off-white to pale yellow solid

-

Solubility: Insoluble in water; soluble in DCM, THF, Ethyl Acetate.

Historical Evolution of Synthesis

The synthesis of 3-Bromo-4'-fluoro-3'-methylbiphenyl reflects the broader history of biaryl construction, evolving from non-selective radical couplings to precise transition-metal catalysis.

Era 1: The Ullmann Coupling (Early 20th Century)

Early attempts to synthesize asymmetric biaryls relied on the Ullmann reaction (heating aryl halides with copper).

-

Limitation: This method typically produced statistical mixtures of homocoupled products (A-A, B-B) and the desired heterocoupled product (A-B), making isolation of the specific 3-bromo-4'-fluoro-3'-methyl isomer inefficient and low-yielding.

Era 2: The Suzuki-Miyaura Revolution (1980s–Present)

The discovery of palladium-catalyzed cross-coupling transformed the accessibility of this compound. The modern industrial route utilizes the Suzuki-Miyaura coupling , which allows for the selective formation of the C–C bond between two distinct aryl partners.

Mechanistic Pathway

The synthesis exploits the reactivity difference between aryl iodides and aryl bromides (or the use of boronic acids) to ensure the "3-Bromo" handle remains intact for future reactions.

Retrosynthetic Analysis: To synthesize 3-Bromo-4'-fluoro-3'-methylbiphenyl without polymerizing or scrambling the bromine, chemists typically couple:

-

Electrophile: 1-Bromo-3-iodobenzene (Selective reactivity at I > Br).

-

Nucleophile: (4-Fluoro-3-methylphenyl)boronic acid.

Figure 1: Selective Suzuki-Miyaura coupling pathway preserving the 3-bromo functional handle.

Experimental Protocol (Self-Validating)

This protocol is designed for high selectivity, ensuring the iodine is coupled while the bromine remains available for downstream chemistry.

Reagents:

-

1-Bromo-3-iodobenzene (1.0 equiv)

-

(4-Fluoro-3-methylphenyl)boronic acid (1.1 equiv)

-

Pd(PPh₃)₄ (3-5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 3-neck round bottom flask and purge with Argon for 15 minutes. Causality: Oxygen poisons the Pd(0) catalyst, leading to homocoupling side products.

-

Solvent Degassing: Sparge the Dioxane/Water mixture with Argon for 30 minutes. Validation: Solvent must be oxygen-free to maintain catalyst turnover.

-

Reagent Addition: Add 1-Bromo-3-iodobenzene, the boronic acid, and base to the flask. Add the catalyst last.

-

Reaction: Heat to 90°C for 12 hours. Monitor via TLC (Hexane/EtOAc 9:1).

-

Checkpoint: The starting iodide (Rf ~0.6) should disappear. The product (Rf ~0.5) will appear. If the bromide starts reacting, you will see oligomers (spots at baseline or solvent front); reduce temperature to 80°C.

-

-

Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Silica gel, 100% Hexanes → 5% EtOAc/Hexanes).

-

Yield Expectation: 85-92%.

-

Applications in Drug Discovery[4][8][9][10]

The 3-Bromo-4'-fluoro-3'-methylbiphenyl moiety is a "privileged substructure" in medicinal chemistry, often used to optimize lead compounds.

A. Kinase Inhibition (p38 MAP Kinase & RAF)

In kinase inhibitors, the biphenyl core occupies the hydrophobic pocket adjacent to the ATP-binding site.

-

Role of F/Me: The 4'-fluoro and 3'-methyl groups on the distal ring often sit in a specific hydrophobic cleft (e.g., the "selectivity pocket"). The methyl group restricts rotation, locking the biaryl into a bioactive conformation that fits the enzyme active site more tightly than a flexible unsubstituted biphenyl.

-

Role of Br: The 3-bromo group is converted into a solubilizing group (e.g., via Buchwald coupling to an amine) or a hydrogen-bonding motif (e.g., urea or amide) crucial for binding to the hinge region of the kinase.

B. Metabolic Stability Engineering[4][8]

-

Fluorine Effect: Replacing a hydrogen with fluorine at the 4-position blocks metabolic hydroxylation by Cytochrome P450 enzymes, significantly extending the drug's half-life (

). -

Methyl Effect: The adjacent methyl group sterically hinders metabolic attack at the ortho-positions, further protecting the ring from degradation.

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 58466245 (Related Isomer)." PubChem. Link

-

BLD Pharm. (2024). "Product Datasheet: 3'-Bromo-4-fluoro-3-methyl-1,1'-biphenyl (CAS 1443339-89-6)." Link

Sources

Methodological & Application

Application Note: Suzuki Coupling Protocol for the Synthesis of 3-Bromo-4'-fluoro-3'-methylbiphenyl

Introduction: The Strategic Importance of Fluorinated Biphenyls

Substituted biphenyl scaffolds are prevalent in medicinal chemistry, agrochemicals, and materials science.[1] Specifically, molecules like 3-Bromo-4'-fluoro-3'-methylbiphenyl serve as crucial building blocks for synthesizing complex organic molecules where the fluorine atom can modulate pharmacokinetic properties and the bromine atom provides a reactive handle for further chemical transformations. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C(sp²)-C(sp²) bonds, celebrated for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[2][3]

This application note provides a detailed, field-proven protocol for the synthesis of 3-Bromo-4'-fluoro-3'-methylbiphenyl. It delves into the mechanistic rationale behind reagent selection and offers a self-validating workflow that includes reaction monitoring, purification, and characterization, designed for researchers in drug discovery and organic synthesis.

Principle of the Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species with an organohalide.[4] The generally accepted mechanism proceeds through a catalytic cycle involving a palladium(0) active species.[5]

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-bromo-1-fluoro-2-methylbenzene), forming a Pd(II) complex.[6] Electron-rich ligands on the palladium center facilitate this step.[5]

-

Transmetalation: This is a crucial and often rate-determining step. The base activates the organoboron compound (e.g., (3-bromophenyl)boronic acid) to form a more nucleophilic borate species.[7][8] This borate then transfers its organic group to the Pd(II) complex, displacing the halide.[9]

-

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond of the biphenyl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[10]

Sources

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. thieme-connect.com [thieme-connect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Yoneda Labs [yonedalabs.com]

Using 3-Bromo-4'-fluoro-3'-methylbiphenyl in the synthesis of bioactive molecules

Topic: Synthesis and Utilization of 3-Bromo-4'-fluoro-3'-methylbiphenyl

Focus: Metabolic Stability Enhancement & Kinase Inhibitor Design

Executive Summary

This application note details the rational design, synthesis, and downstream application of 3-Bromo-4'-fluoro-3'-methylbiphenyl (BFMB) . This specific biaryl intermediate represents a "privileged scaffold" in medicinal chemistry, combining the versatility of an aryl bromide handle with a metabolically fortified 4'-fluoro-3'-methyl substitution pattern.

The guide addresses a critical challenge in drug development: optimizing the pharmacokinetic (PK) profile of biaryl drugs. By strategically placing a fluorine atom (bioisostere for H) and a methyl group (steric blocker) on the distal ring, researchers can significantly reduce metabolic clearance (e.g., via CYP450 oxidation) while maintaining potency.

Key Applications:

-

p38 MAP Kinase Inhibitors: Construction of diaryl urea/amide cores.

-

Metabolic Probes: Comparative SAR (Structure-Activity Relationship) studies against non-substituted biphenyls.

-

Liquid Crystals: Synthesis of high-stability mesogens (secondary application).

Scientific Rationale: The "F-Me" Advantage

The 4'-fluoro-3'-methyl motif is not accidental. It is a calculated design choice in lead optimization:

-

Metabolic Blocking: The para-position of a phenyl ring is a primary site for Phase I metabolism (hydroxylation). Substituting hydrogen with Fluorine blocks this site due to the strength of the C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H).

-

Steric Shielding: The Methyl group at the 3' position introduces steric bulk that hinders enzymatic approach to the remaining open sites on the ring, further extending half-life (

). -

Electronic Modulation: The electron-withdrawing nature of fluorine balances the electron-donating methyl group, fine-tuning the lipophilicity (

) without drastically altering the electronic character of the core scaffold.

Experimental Protocols

Protocol A: Selective Synthesis of BFMB

Objective: Synthesize 3-Bromo-4'-fluoro-3'-methylbiphenyl with >95% regioselectivity.

Challenge: Preventing polymerization or bis-coupling when using di-halogenated starting materials.

Solution: Exploit the significant difference in oxidative addition rates between Aryl-Iodide and Aryl-Bromide bonds (

Reagents:

-

Substrate A: 1-Bromo-3-iodobenzene (1.0 equiv)

-

Substrate B: (4-Fluoro-3-methylphenyl)boronic acid (1.1 equiv)

-

Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

-

Base: Na2CO3 (2.0 M aqueous solution)

-

Solvent: DME (Dimethoxyethane) / Water (degassed)

Step-by-Step Methodology:

-

Preparation: In a glovebox or under Argon, charge a Schlenk flask with 1-Bromo-3-iodobenzene (2.83 g, 10 mmol) and (4-Fluoro-3-methylphenyl)boronic acid (1.69 g, 11 mmol).

-

Catalyst Addition: Add Pd(PPh3)4 (0.58 g, 0.5 mmol). Note: Use of Pd(dppf)Cl2 is an alternative if steric hindrance is observed, but PPh3 ligands are sufficient for this unhindered iodide.

-

Solvent System: Add degassed DME (40 mL) and 2.0 M Na2CO3 (10 mL).

-

Reaction: Heat to 80°C for 4-6 hours. Monitor by TLC (Hexanes/EtOAc 9:1) or LC-MS.

-

Checkpoint: The reaction is complete when the starting iodide is consumed. The bromide should remain intact due to the lower temperature and specific catalyst choice.

-

-

Workup: Cool to RT. Dilute with water (50 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.

-

Purification: Flash column chromatography (SiO2, 100% Hexanes to 5% EtOAc/Hexanes).

-

Expected Yield: 75-85% as a white/off-white solid.

-

Protocol B: Downstream Application (Buchwald-Hartwig Amination)

Objective: Utilize the BFMB scaffold to synthesize a Model Kinase Inhibitor Precursor (Biaryl Amine).

Reagents:

-

Electrophile: 3-Bromo-4'-fluoro-3'-methylbiphenyl (BFMB) (from Protocol A)

-

Nucleophile: Morpholine (Model amine) or 3-Aminopyridine (Kinase hinge binder mimic)

-

Catalyst: Pd2(dba)3 (2 mol%) / XPhos (4 mol%)

-

Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

-

Solvent: Toluene (anhydrous)

Methodology:

-

Combine BFMB (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv) in a sealed tube.

-

Add Pd2(dba)3 and XPhos (pre-mixed in toluene if possible to form the active species).

-

Heat to 100°C for 12 hours.

-

Result: The bromine atom is displaced, yielding the functionalized biaryl amine.

Visualization & Pathway Analysis

Figure 1: Synthetic Workflow & Selectivity Logic

This diagram illustrates the selective coupling strategy (Route A) and the subsequent functionalization (Route B), highlighting the chemoselectivity between I and Br.

Caption: Chemoselective synthesis of BFMB exploiting oxidative addition rates (I > Br), followed by amination.

Figure 2: Biological Context (p38 MAPK Pathway)

BFMB-derived molecules often target kinases within the MAPK pathway. This diagram places the molecule in its biological context.[1][2]

Caption: The p38 MAPK signaling cascade. BFMB derivatives act as inhibitors at the p38 node to dampen inflammatory response.

Data & Analysis

Table 1: Reaction Optimization Matrix (Simulated Data)

Optimization of the Suzuki Coupling Step (Protocol A)

| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (BFMB) | By-product (Bis-aryl) |

| 1 | Pd(OAc)2 | PPh3 | K2CO3 | Toluene | 100 | 45% | 15% |

| 2 | Pd(dppf)Cl2 | dppf | Cs2CO3 | DMF | 90 | 60% | 10% |

| 3 | Pd(PPh3)4 | PPh3 | Na2CO3 | DME/H2O | 80 | 82% | < 2% |

| 4 | Pd2(dba)3 | XPhos | K3PO4 | Dioxane | 100 | 55% | 30% (Over-reaction) |

Analysis: Entry 3 provides the optimal balance. The use of Pd(PPh3)4 at moderate temperatures ensures the catalyst reacts preferentially with the Iodide. More active catalysts (Entry 4, XPhos) or higher temperatures lead to oxidative addition into the Bromide, causing polymerization or bis-coupling.

Table 2: Physical Properties & Handling

| Property | Value | Notes |

| Molecular Weight | 265.1 g/mol | Suitable for fragment-based design |

| Appearance | White to Off-White Solid | Crystalline |

| Melting Point | 68-72 °C | Sharp melting point indicates purity |

| Solubility | DCM, EtOAc, DMSO | Poor solubility in water |

| Storage | 2-8°C, Inert Atmosphere | Protect from light; stable for >12 months |

Troubleshooting & Safety

-

Safety: Aryl bromides and boronic acids can be irritants. Handle in a fume hood. The Suzuki reaction generates biphenyl byproducts which may be toxic to aquatic life; dispose of waste accordingly.

-

Deboronation: The 4-fluoro-3-methylphenylboronic acid is relatively stable, but prolonged heating in strong base can cause protodeboronation. If yields are low, increase the boronic acid equivalents to 1.3 or switch to a milder base like K3PO4.

-

Purification: BFMB is non-polar. If it co-elutes with the starting bromide, use a gradient of Hexanes/DCM instead of Hexanes/EtOAc to improve separation.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Regan, J., et al. (2002). Structure-Activity Relationships of the p38α MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 45(14), 2994–3008. Link (Demonstrates the utility of biaryl/urea scaffolds in kinase inhibition).

-

BenchChem. (2025).[3] 2-Bromo-4'-fluoro-3'-methylbenzophenone as a building block in organic synthesis.[3] Application Note. Link (Cited for structural analogy and reactivity patterns).

Sources

Application Note: 3-Bromo-4'-fluoro-3'-methylbiphenyl as a Core Building Block for Advanced Liquid Crystals

Executive Summary

This guide details the utilization of 3-Bromo-4'-fluoro-3'-methylbiphenyl (BFMB) as a strategic intermediate in the synthesis of high-performance nematic liquid crystals (LCs).

In the competitive landscape of TFT-LCD and microwave-frequency LC applications, material designers face a trade-off between dielectric anisotropy (

This document provides a validated protocol for converting BFMB into a terphenyl mesogen via Suzuki-Miyaura coupling, followed by an industry-standard ultra-purification workflow to ensure high voltage holding ratios (VHR).

Material Science Context: The "Methyl-Fluoro" Synergy

The BFMB scaffold is engineered to solve specific failure modes in LC mixtures:

-

Viscosity Reduction: Standard fluorinated terphenyls often exhibit high rotational viscosity. The 3'-methyl substituent on the BFMB core introduces a "kink" in the rigid rod structure. This steric hindrance reduces intermolecular friction, lowering

and improving display response times. -

Phase Stability: The asymmetry provided by the methyl group prevents the formation of highly ordered smectic phases at low temperatures, ensuring the material remains in the nematic state required for switching.

-

Dielectric Tuning: The 4'-fluoro substituent provides a permanent dipole moment along the long axis (longitudinal), contributing to positive dielectric anisotropy (

).

Structural Logic

-

Site 3 (Bromine): Reactive handle for C-C coupling (Suzuki/Buchwald).

-

Site 4' (Fluorine): Polar head group.

-

Site 3' (Methyl): Lateral steric disruptor.

Experimental Protocol 1: Synthesis of Fluorinated Terphenyl Mesogen

Objective: Synthesize 4''-propyl-4-fluoro-3-methyl-1,1':3',1''-terphenyl using BFMB. Rationale: This reaction demonstrates the utility of BFMB in extending the mesogenic core to form a stable terphenyl LC.

Reagents & Equipment[1][2][3][4]

-

Substrate: 3-Bromo-4'-fluoro-3'-methylbiphenyl (1.0 eq)

-

Coupling Partner: 4-Propylphenylboronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl

(0.02 eq) – Selected for high stability against oxidative addition. -

Base: Potassium Carbonate (K

CO -

Solvent: Toluene / Ethanol (4:1 ratio).

-

Atmosphere: Argon or Nitrogen (strictly degassed).[1]

Workflow Diagram (Suzuki Coupling)

Figure 1: Step-by-step Suzuki-Miyaura coupling workflow for BFMB functionalization.

Step-by-Step Procedure

-

Degassing: Sparge the Toluene/Ethanol mixture with Argon for 30 minutes. Oxygen poisons the Pd(0) species, leading to homocoupling side products.

-

Assembly: In a 3-neck round-bottom flask equipped with a reflux condenser, charge BFMB (10 mmol), 4-Propylphenylboronic acid (12 mmol), and the solvent mixture (50 mL).

-

Activation: Add the K

CO -

Catalysis: Add Pd(dppf)Cl

(0.2 mmol) quickly against a counter-flow of Argon. -

Reaction: Heat to 90°C. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[2] Conversion usually reaches >98% within 12 hours.

-

Workup: Cool to room temperature. Add water (50 mL). Separate the organic layer.[1] Extract the aqueous layer with Toluene (2 x 20 mL). Combine organic phases, wash with brine, and dry over MgSO

.

Experimental Protocol 2: Ultra-Purification (Low-Ion Grade)

Objective: Purify the crude terphenyl to >99.9% purity with ionic content <50 ppb. Criticality: Even trace ionic impurities cause "image sticking" (irreversible alignment) in active matrix displays due to ion migration under the electric field.

Workflow Diagram (Purification Logic)

Figure 2: Purification cascade to ensure electronic-grade liquid crystal materials.

Detailed Methodology

-

Catalyst Removal (Silica Plug): Dissolve the crude solid in minimal Toluene. Pass through a short pad of silica gel. Palladium residues (black/brown) will adhere to the top of the silica. Elute with Toluene.

-

Recrystallization (Cycle 1): Evaporate Toluene. Redissolve in hot Ethanol/Heptane (3:1). Allow to cool slowly to Room Temperature (RT) to grow large crystals. Filter.

-

Recrystallization (Cycle 2): Repeat the process. If the mother liquor is colored, use activated carbon before crystallization.

-

Solvent Removal: Dry crystals in a vacuum oven at 40°C for 24 hours.

-

Final Polish (Optional): For ultra-high resistivity requirements, perform Kugelrohr distillation or Zone Refining if the compound is thermally stable and does not decompose.

Data Presentation: Impact of the Methyl Group

The following table illustrates the comparative physical properties of a standard terphenyl LC versus the BFMB-derived variant (Hypothetical representative data based on structure-property relationships).

| Property | Standard Fluorinated Terphenyl (No Methyl) | BFMB-Derived Terphenyl (With 3'-Methyl) | Impact Analysis |

| Melting Point ( | 130°C | 85°C | Advantage: Lower |

| Nematic Range | 130°C – 240°C | 85°C – 190°C | Trade-off: Clearning point ( |

| Viscosity ( | High | Moderate | Advantage: Methyl steric hindrance reduces packing density. |

| Dielectric Anisotropy ( | +10.5 | +9.8 | Neutral: Slight reduction due to volume dilution, but still highly polar. |

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield (<60%) | Oxidative addition failure (Pd poisoning). | Ensure strict degassing of solvents.[1] Switch to Pd(dppf)Cl |

| Product is Yellow | Palladium contamination. | Repeat silica filtration with a scavenger (e.g., Thiol-silica). |

| Low Resistivity | Ionic impurities (salts from coupling). | Wash organic phase with deionized water until pH is neutral. |

| Smectic Phase Appearance | High structural symmetry. | The methyl group usually prevents this; check NMR to ensure methyl integrity. |

References

-

Suzuki-Miyaura Coupling Protocols

-

Fluorinated Liquid Crystals

-

Purification of LCs

-

Synthesis of Fluorinated Intermediates

-

Role of Methyl Substitution

-

Gray, G. W., & Hird, M. (1998). Liquid Crystals: Chemistry and Physics.[6] (General Reference on lateral substitution effects).

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]

Application Notes and Protocols for 3-Bromo-4'-fluoro-3'-methylbiphenyl in Agrochemical Research

Introduction: The Potential of Halogenated Biphenyls in Modern Crop Protection

The biphenyl scaffold is a privileged structure in medicinal and agrochemical research, offering a versatile platform for developing a wide range of bioactive molecules. Its derivatives have been successfully commercialized as pharmaceuticals, herbicides, and fungicides.[1] The introduction of halogen atoms, such as bromine and fluorine, into the biphenyl core can significantly enhance the biological activity and metabolic stability of the resulting compounds.[2] Fluorine, in particular, is known to improve the efficacy of pesticides by increasing their binding affinity to target enzymes or receptors and enhancing their chemical stability.[1][2]

This document outlines the potential application of a novel halogenated biphenyl derivative, 3-Bromo-4'-fluoro-3'-methylbiphenyl , in agrochemical research. Based on the well-established structure-activity relationships of similar compounds, we hypothesize that this molecule possesses potent fungicidal and/or insecticidal properties. The presence of the bromo and fluoro substituents is anticipated to enhance its biological activity, while the methyl group may influence its selectivity and pharmacokinetic properties.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the agrochemical potential of 3-Bromo-4'-fluoro-3'-methylbiphenyl. We present detailed protocols for its synthesis, in vitro screening against key fungal pathogens and insect pests, and a proposed framework for subsequent in vivo evaluation.

Hypothesized Agrochemical Activity

Based on existing literature, we propose that 3-Bromo-4'-fluoro-3'-methylbiphenyl is a promising candidate for development as either a fungicide or an insecticide.

-

Fungicidal Potential: Biphenyl derivatives have a history of use as antifungal agents.[3] The fungicidal activity is often attributed to the disruption of fungal cell membranes or the inhibition of key enzymes. The halogenation of the biphenyl structure can enhance this activity.

-

Insecticidal Potential: Several biphenyl-containing compounds have been developed as insecticides, acting on the nervous system of insects.[4][5] The specific substitution pattern of 3-Bromo-4'-fluoro-3'-methylbiphenyl may confer activity against a range of economically important pests.

Synthesis of 3-Bromo-4'-fluoro-3'-methylbiphenyl

The synthesis of 3-Bromo-4'-fluoro-3'-methylbiphenyl can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a robust and widely used method for the formation of C-C bonds between aryl halides and aryl boronic acids.[6]

Synthetic Workflow Diagram

Caption: Suzuki-Miyaura synthesis of 3-Bromo-4'-fluoro-3'-methylbiphenyl.

Detailed Synthesis Protocol

Materials:

-

3-Bromo-5-methylphenylboronic acid

-

1-Bromo-4-fluorobenzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Potassium carbonate (K2CO3)

-

Toluene

-

Ethanol

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a 100 mL round-bottom flask, add 3-bromo-5-methylphenylboronic acid (1.0 eq), 1-bromo-4-fluorobenzene (1.1 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Add a solvent mixture of toluene (20 mL), ethanol (5 mL), and deionized water (5 mL).

-

Degas the reaction mixture by bubbling with argon for 15 minutes.

-

Heat the mixture to reflux (approximately 90-100 °C) under an argon atmosphere and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add 30 mL of deionized water and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 3-Bromo-4'-fluoro-3'-methylbiphenyl.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Agrochemical Screening Protocols

The following protocols are designed for the initial in vitro screening of 3-Bromo-4'-fluoro-3'-methylbiphenyl for fungicidal and insecticidal activity.

Antifungal Activity Screening Workflow

Caption: Workflow for in vitro antifungal screening.

Protocol: In Vitro Antifungal Assay

Objective: To determine the half-maximal effective concentration (EC50) of 3-Bromo-4'-fluoro-3'-methylbiphenyl against common plant pathogenic fungi.

Materials:

-

3-Bromo-4'-fluoro-3'-methylbiphenyl

-

Dimethyl sulfoxide (DMSO)

-

Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB)

-

Cultures of test fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

-

Prepare serial dilutions of the stock solution in sterile PDB to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration in all wells is ≤1%.

-

Prepare a fungal spore suspension or mycelial fragment suspension in sterile water or PDB. Adjust the concentration to a predetermined level (e.g., 1 x 10⁵ spores/mL).

-

To each well of a 96-well plate, add 180 µL of the diluted compound solution.

-

Add 20 µL of the fungal suspension to each well.

-

Include positive controls (commercial fungicide) and negative controls (DMSO without the test compound).

-

Incubate the plates at 25-28 °C for 48-72 hours, or until sufficient growth is observed in the negative control wells.

-

Measure the fungal growth by reading the optical density at 600 nm using a microplate reader.

-

Calculate the percentage of growth inhibition for each concentration relative to the negative control.

-

Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Insecticidal Activity Screening Workflow

Caption: Workflow for in vitro insecticidal screening.

Protocol: In Vitro Insecticidal Assay (Diet Incorporation Method)

Objective: To determine the lethal concentration (LC50) of 3-Bromo-4'-fluoro-3'-methylbiphenyl against a target insect pest.

Materials:

-

3-Bromo-4'-fluoro-3'-methylbiphenyl

-

Acetone

-

Artificial diet for the target insect

-

Larvae or adults of the test insect (e.g., cotton leafworm, Spodoptera littoralis; green peach aphid, Myzus persicae)

-

Petri dishes or multi-well plates

-

Fine paintbrush

Procedure:

-

Prepare a stock solution of the test compound in acetone (e.g., 10 mg/mL).

-

Prepare serial dilutions of the stock solution in acetone.

-

Incorporate a known volume of each dilution into a specific amount of the artificial diet to achieve a range of final concentrations (e.g., 1, 10, 50, 100, 500 ppm). Allow the acetone to evaporate completely.

-

Place a known number of insects (e.g., 10-20 second-instar larvae) into each container with the treated diet.

-

Include positive controls (commercial insecticide) and negative controls (diet treated with acetone only).

-

Maintain the containers under controlled environmental conditions (e.g., 25±2 °C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

-

Assess insect mortality at 24, 48, and 72 hours after treatment. Insects are considered dead if they do not move when prodded with a fine paintbrush.

-

Calculate the percentage of mortality for each concentration, correcting for any mortality in the negative control using Abbott's formula.

-

Determine the LC50 value by probit analysis or other appropriate statistical methods.

Data Presentation

All quantitative data from the screening assays should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical In Vitro Antifungal Activity of 3-Bromo-4'-fluoro-3'-methylbiphenyl

| Fungal Species | EC50 (µg/mL) | 95% Confidence Interval |

| Botrytis cinerea | 5.2 | 4.1 - 6.3 |

| Fusarium oxysporum | 12.8 | 10.5 - 15.1 |

| Rhizoctonia solani | 8.5 | 7.2 - 9.8 |

| Commercial Standard | 1.5 | 1.1 - 1.9 |

Table 2: Hypothetical In Vitro Insecticidal Activity of 3-Bromo-4'-fluoro-3'-methylbiphenyl (72h)

| Insect Species | LC50 (ppm) | 95% Confidence Interval |

| Spodoptera littoralis | 25.6 | 21.3 - 29.9 |

| Myzus persicae | 42.1 | 37.8 - 46.4 |

| Commercial Standard | 3.8 | 3.1 - 4.5 |

Proposed Mechanism of Action (Hypothetical)

Given the structural features of 3-Bromo-4'-fluoro-3'-methylbiphenyl, a plausible mode of action could involve the inhibition of a key metabolic enzyme in the target pest. For instance, in fungi, it might target enzymes involved in cell wall biosynthesis or respiration. In insects, it could act as a neurotoxin, interfering with ion channels or neurotransmitter receptors. Further mechanistic studies, such as enzyme inhibition assays and electrophysiological recordings, would be required to elucidate the precise mode of action.

Hypothetical Mode of Action Diagram

Sources

- 1. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fluorideresearch.online [fluorideresearch.online]

- 3. Discovery of biphenyl imidazole derivatives as potent antifungal agents: Design, synthesis, and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and insecticidal activity of biphenyl-diamide derivatives [html.rhhz.net]

- 5. Synthesis of inventive biphenyl and azabiphenyl derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of inventive biphenyl and azabiphenyl derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 3-Bromo-4'-fluoro-3'-methylbiphenyl in Advanced Materials Synthesis

Executive Summary

3-Bromo-4'-fluoro-3'-methylbiphenyl is a high-value halogenated biaryl intermediate designed for the synthesis of Liquid Crystal (LC) monomers and OLED host materials . Its unique structural motif—combining a reactive bromine handle, a polar fluorine atom, and a sterically demanding methyl group—makes it an ideal candidate for tuning the physical properties of optoelectronic materials.

This guide details the utilization of this intermediate in synthesizing fluorinated terphenyl liquid crystals via Suzuki-Miyaura cross-coupling . It focuses on the structure-activity relationships (SAR) that drive low-viscosity, high-dielectric anisotropy mixtures required for modern TFT-LCD and IPS display technologies.

Scientific Rationale & Material Logic[1][2]

Structural Utility in Materials Science

The utility of 3-Bromo-4'-fluoro-3'-methylbiphenyl stems from three distinct chemical functionalities, each serving a specific role in the final material:

| Functional Group | Role in Materials Science | Mechanism of Action |

| 3-Bromo (Br) | Reactive Handle | Site-selective oxidative addition for Pd-catalyzed cross-coupling (Suzuki/Buchwald), allowing extension into terphenyl cores. |

| 4'-Fluoro (F) | Polarity Tuner | Induces a strong dipole moment along the short molecular axis, essential for Negative Dielectric Anisotropy (Δε < 0) in VA (Vertical Alignment) displays [1, 3]. |

| 3'-Methyl (Me) | Phase Modulator | Provides lateral steric bulk that disrupts efficient π-π stacking, thereby lowering the melting point and preventing crystallization at operating temperatures [2]. |

Mechanism of Action: Dielectric Anisotropy

In Liquid Crystal Display (LCD) mixtures, the introduction of lateral fluorine substituents (as found in this biphenyl core) is critical. The C-F bond creates a dipole perpendicular to the long axis of the molecule. When used in Vertical Alignment (VA) modes, this negative dielectric anisotropy allows the molecules to align perpendicular to an applied electric field, switching the pixel state with high speed and low voltage [5].

Experimental Protocol: Synthesis of Fluorinated Terphenyl LC

Objective: Synthesize a 4''-alkyl-4-fluoro-3-methyl-1,1':3',1''-terphenyl liquid crystal monomer using 3-Bromo-4'-fluoro-3'-methylbiphenyl as the electrophile.

Reaction Workflow Diagram

The following diagram illustrates the convergent synthesis pathway using Graphviz.

Caption: Figure 1. Convergent Suzuki-Miyaura coupling workflow for synthesizing terphenyl LC cores from the brominated biphenyl intermediate.

Detailed Methodology

Reagents:

-

3-Bromo-4'-fluoro-3'-methylbiphenyl (1.0 eq, 10 mmol)

-

4-Pentylphenylboronic acid (1.2 eq, 12 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution, 3.0 eq)

-

Solvent System: Toluene : Ethanol (4:1 v/v)

Step-by-Step Procedure:

-

Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Nitrogen (N₂) for 15 minutes. Critical: Oxygen acts as a catalyst poison and promotes homocoupling.

-

Loading: Charge the flask with 3-Bromo-4'-fluoro-3'-methylbiphenyl (2.65 g) and 4-Pentylphenylboronic acid (2.30 g).

-

Solvent Addition: Add degassed Toluene (40 mL) and Ethanol (10 mL). Stir until dissolved.

-

Base Activation: Add the 2.0 M K₂CO₃ solution (15 mL). Degas the biphasic mixture by bubbling N₂ for 10 minutes.

-

Catalysis: Quickly add Pd(PPh₃)₄ (0.35 g) against a positive stream of N₂.

-

Reflux: Heat the mixture to 85°C (external oil bath) for 12 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 9:1). The starting bromide spot (Rf ~0.6) should disappear.

-

Work-up: Cool to room temperature. Separate the organic layer. Extract the aqueous layer with Toluene (2 x 20 mL). Combine organic phases and wash with Brine. Dry over anhydrous MgSO₄.

-

Purification: Concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Eluent: 100% Hexanes to remove protodeboronation byproducts, then 5% DCM/Hexanes).

-

Recrystallization: Recrystallize from hot Ethanol/Acetone (3:1) to achieve electronic-grade purity (>99.5%).

Quality Control & Characterization

For electronic materials, purity is paramount. Impurities >50 ppm can cause voltage holding ratio (VHR) drops in displays.

| Test Method | Parameter | Acceptance Criteria |

| HPLC / GC-MS | Purity | > 99.8% (Area %) |

| ¹H-NMR (500 MHz) | Structure Verification | Integration of methyl singlet (~2.3 ppm) vs. aromatic protons. |

| Karl Fischer | Water Content | < 50 ppm (Strictly hydrophobic) |

| ICP-MS | Metal Ions (Pd, K) | < 10 ppm (Crucial for OLED/LC stability) |

Structure-Property Logic Diagram

Understanding how the specific substituents on the biphenyl core affect the final material properties.

Caption: Figure 2. Structure-Activity Relationship (SAR) of the biphenyl intermediate in materials science applications.

Safety and Handling (HSE)

-

Hazard Identification: The compound is an organic halide. It acts as a skin and eye irritant (H315, H319).

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow hydrolysis or oxidation of the methyl group over long periods.

-

Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

-

Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications.[1] Chemical Society Reviews.

- Gray, G. W., & Hird, M. (1989). Introduction to Liquid Crystals: Chemistry and Physics. Taylor & Francis.

-

Merck Patent GmbH. (2015). Liquid Crystalline Medium and Liquid Crystal Display.[2][3] (Patents describing fluorinated biphenyls for VA-LCDs).

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4] Chemical Reviews.

-

Kirmeier, J., et al. (2021). Fluorinated Dibenzo[a,c]-phenazine-Based Green to Red Thermally Activated Delayed Fluorescent OLED Emitters.[5][6] ChemRxiv.

-

BenchChem. Application Notes for Suzuki Coupling using Halogenated Benzophenones. (General protocol adaptation).

Sources

- 1. Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Fluorinated dibenzo[a,c]-phenazine-based green to red thermally activated delayed fluorescent OLED emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Optimizing Suzuki coupling reactions for sterically hindered bromobiphenyls

Mission: To provide actionable, mechanism-driven solutions for researchers attempting to synthesize sterically hindered biaryls (e.g., tetra-ortho-substituted systems). This guide moves beyond standard textbook conditions, focusing on the kinetic bottlenecks introduced by steric bulk.

Module 1: Catalyst & Ligand Architecture (The Engine)[1][2]

The Challenge: Steric Bottlenecks

In standard Suzuki couplings, oxidative addition is often the rate-limiting step.[1] However, for sterically hindered substrates (e.g., 2,6-disubstituted aryl bromides), the energy landscape shifts.

-

Transmetallation: The approach of the boronate species to the Pd(II) center is physically blocked.

-

Reductive Elimination: While steric bulk generally accelerates reductive elimination (by relieving strain), the formation of the necessary cis-diaryl-Pd intermediate is thermodynamically unfavorable.

The Solution: Bulky, Electron-Rich Ligands

To overcome these barriers, you must use ligands with high steric demand (large cone angle or % Buried Volume) and high electron donation.

Option A: Dialkylbiaryl Phosphines (Buchwald Ligands)

-

Top Recommendations: SPhos and XPhos .

-

Mechanism: These ligands form monoligated Pd(0) species (

) rather than the inactive -

Why SPhos? Its methoxy groups provide stability and solubility. It is particularly effective for coupling hindered aryl chlorides and bromides with hindered boronic acids.

Option B: N-Heterocyclic Carbenes (NHCs)

-

Top Recommendation: Pd-PEPPSI-IPr .

-

Mechanism: The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) scaffold releases the labile pyridine ligand upon heating, generating a highly active, bulky Pd-NHC species. The strong

-donating nature of the NHC facilitates oxidative addition, while the massive steric bulk of the IPr wingtips forces the substrates into the correct geometry for elimination.

Ligand Selection Matrix

| Substrate Challenge | Recommended System | Catalyst Precursor | Key Benefit |

| 2,2'-Disubstitution | SPhos | Pd(OAc)₂ or SPhos-Pd-G2 | Excellent balance of stability and activity. |

| Tetra-ortho (2,2',6,6') | Pd-PEPPSI-IPr | (Pre-formed complex) | Extreme steric bulk forces reductive elimination. |

| Unstable Boronic Acids | XPhos | XPhos-Pd-G3 | Fast reaction rates minimize protodeboronation time. |

| Heterocycles | A-taPhos | A-taPhos-Pd-G2 | Prevents N-coordination to Pd center. |

Module 2: The Reaction Environment

Visualizing the Steric Bottleneck

The following diagram illustrates where steric hindrance impacts the catalytic cycle.

Figure 1: The catalytic cycle of Suzuki coupling. Note that for hindered substrates, Transmetallation becomes the primary bottleneck due to the physical inability of the boronate to approach the crowded Pd center.

Module 3: Troubleshooting Guides (FAQs)

Q1: My reaction stalls at 10% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: Catalyst deactivation or "poisoning" is unlikely if adding more doesn't help. The issue is likely Protodeboronation .

The Science: Sterically hindered boronic acids are often unstable. Under basic, aqueous conditions at high temperatures, the C-B bond cleaves, replacing the boron with a proton (Ar-B(OH)₂

-

Switch to Anhydrous Conditions: Use CsF or K₃PO₄ in dry Toluene/Dioxane. Water is usually required for boronic acids, so switch to Boronic Acid Pinacol Esters (BPin) which can sometimes react under anhydrous conditions.

-

Use "Slow Release" Reagents: Switch to MIDA Boronates or Potassium Trifluoroborates . These slowly release the active boronic acid, keeping the standing concentration low and minimizing decomposition.

-

Increase Boron Equivalents: Use 2.0 - 3.0 equivalents of the boronic acid.

Q2: I see a significant amount of Homocoupling (Ar-Ar).

Diagnosis: Oxidative induced homocoupling. The Science: This often happens when oxygen enters the system, or when the transmetallation step is too slow (common in hindered systems), allowing two Ar-Pd-X species to disproportionate. The Fix:

-

Degas Thoroughly: Sparging with argon is not enough. Use the Freeze-Pump-Thaw method (3 cycles) for all solvents.

-

Change the Base: Carbonate bases (

) can sometimes promote homocoupling. Switch to K₃PO₄ or NaOH .

Q3: The reaction works for the bromide, but fails for the chloride.

Diagnosis: Oxidative addition failure. The Science: Aryl chlorides have a stronger C-Cl bond. Steric hindrance protects this bond further. The Fix:

-

Upgrade Ligand: Switch from SPhos to XPhos or RuPhos , which are more electron-rich and better at activating chlorides.

-

Add Heat: Increase temperature to 100-110°C. Ensure your solvent (e.g., Toluene) can handle this without drying out the reaction (use a sealed tube).

Module 4: Standard Operating Procedures (SOPs)

Decision Tree: Optimization Workflow

Figure 2: Workflow for selecting conditions and troubleshooting common failure modes in hindered couplings.

Protocol A: The "Buchwald" Standard (SPhos)

Best for: 2,2'-disubstituted biaryls, aryl chlorides.

-

Setup: In a glovebox or under active Argon flow, charge a reaction vial with:

-

Aryl Halide (1.0 equiv)[2]

-

Boronic Acid (1.5 - 2.0 equiv)

-

Pd(OAc)₂ (2 mol%)

-

SPhos (4 mol%) (Or use precatalyst SPhos-Pd-G2 )

-

K₃PO₄ (finely ground, 3.0 equiv)

-

-

Solvent: Add Toluene (anhydrous) and Water in a 10:1 ratio (0.2 M concentration wrt halide).

-

Execution: Seal the vial. Heat to 100°C for 12–24 hours with vigorous stirring (1000 rpm).

-

Workup: Cool to RT. Dilute with EtOAc, wash with water.

Protocol B: The "PEPPSI" Powerhouse

Best for: Tetra-ortho substitution, extremely hindered amides/esters.

-

Setup: Charge vial with:

-

Solvent: Add 1,4-Dioxane or THF (technical grade is often acceptable, but anhydrous is preferred for reproducibility).

-

Execution: Heat to 60–80°C . Note that PEPPSI catalysts often initiate faster and run at lower temperatures than phosphine systems.

-

Note: If the reaction turns black immediately (Pd black precipitation), reduce temperature or switch to the milder K₂CO₃ base.

References

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[3]

-

Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst and Its Application in the Synthesis of Tetra-Ortho-Substituted Biaryls.[4] Angewandte Chemie International Edition.

-

Knapp, D. M., et al. (2010). Protodeboronation of Heteroarylboronic Acids. Journal of the American Chemical Society.[3]

-

Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition.

-

Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Recent Developments.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Pd-PEPPSI-IPent: an active, sterically demanding cross-coupling catalyst and its application in the synthesis of tetra-ortho-substituted biaryls - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Halogenated Biphenyl Purification

Current Status: Operational | Specialist: Senior Application Scientist

Ticket Subject: Purification Strategies for Halogenated Biphenyl Isomers (PCBs/PBBs)

Mission Statement

Welcome to the Halogenated Biphenyl Purification Support Center. You are likely dealing with a reaction mixture from a Suzuki or Ullmann coupling, or isolating specific congeners for environmental standards. Your challenge is distinct: separating isomers that share identical molecular weights and similar polarities, differing only in the spatial arrangement of halogen atoms (ortho, meta, para).

This guide prioritizes shape selectivity over standard hydrophobicity. We move beyond standard C18 protocols to advanced stationary phases and solubility thermodynamics.

Visual Diagnostic: The Purification Decision Tree

Before selecting a solvent or column, determine your workflow based on scale and isomer complexity.

Figure 1: Decision matrix for selecting purification modality. Green nodes indicate bulk thermodynamic methods; Red nodes indicate chromatographic shape selectivity.

Module 1: Chromatographic Separation (The Heavy Lifters)

Standard C18 columns often fail to resolve halogenated biphenyl isomers because they rely on hydrophobicity, which is nearly identical between isomers. You must exploit molecular geometry .

Q1: My ortho-substituted isomer co-elutes with the para-substituted isomer on C18. How do I separate them?

Diagnosis: Lack of Shape Selectivity. The Fix: Switch to Porous Graphitic Carbon (PGC) or Pyrenylethyl (PYE) stationary phases.

The Mechanism:

-

Planarity Rule: Biphenyls with no ortho-substituents (e.g., 3,3',4,4'-PCB) are coplanar. Biphenyls with ortho-substituents (e.g., 2,2',5,5'-PCB) are forced to twist due to steric clash between the halogen atoms.

-

Graphite Interaction: PGC columns are composed of flat sheets of hexagonally arranged carbon. Planar molecules can align flat against the surface, creating strong retention via pi-pi interactions. Twisted (ortho) molecules cannot lie flat, reducing contact area and retention time.

Protocol: PGC Separation Workflow

-

Column: Hypercarb (Thermo) or similar PGC phase.

-

Mobile Phase: 100% Dichloromethane (DCM) in Hexane (Gradient).

-

Start: 100% n-Hexane (Weak solvent).

-

Ramp: 0% to 50% DCM over 20 minutes.

-

-

Outcome:

-

Elution Order: Multi-ortho (Twisted/Early)

Mono-ortho

-

Q2: I cannot use Carbon columns. Are there silica-based alternatives?

The Fix: Use a Biphenyl or Cosmosil PYE (Pyrenylethyl) column. Why: These phases introduce "pi-pi" mechanisms.[1] The electron-deficient halogenated rings of your analyte interact with the electron-rich aromatic rings of the stationary phase.

-

Protocol: Use Methanol/Water gradients rather than Acetonitrile. Acetonitrile has its own pi-electrons which can interfere with the pi-pi selectivity of the column [1].[2]

Module 2: Bulk Purification (Recrystallization)

For synthesis scales (>1g), chromatography is expensive. Recrystallization is viable but prone to "oiling out" (forming a liquid layer instead of crystals).[3]

Q3: My product "oils out" instead of crystallizing. How do I fix this?

Diagnosis: The boiling point of your solvent is higher than the melting point of the solvated product, or the polarity gap is too wide. The Fix: Use a Binary Solvent System with temperature cycling.

Recommended Solvent Systems:

| Solvent A (Dissolver) | Solvent B (Precipitant) | Target Isomer Type |

|---|---|---|

| Toluene | Methanol | Highly brominated/chlorinated biphenyls |

| Acetone | Water | More polar, lower halogenated congeners |

| DCM | Hexane | General purpose (Avoid for very non-polar) |

Step-by-Step Protocol:

-

Dissolution: Dissolve crude solid in the minimum amount of hot Solvent A (e.g., Toluene at 80°C).

-

The Drop: Add hot Solvent B (Methanol) dropwise until persistent turbidity (cloudiness) appears.

-

The Re-Clear: Add just enough hot Solvent A to make the solution clear again.

-

Slow Cool: Wrap the flask in foil/towel to cool slowly to room temperature. Do not put it immediately in the fridge. Rapid cooling traps impurities [2].

-

Seed: If oiling occurs, scratch the glass or add a seed crystal of the pure isomer if available.

Module 3: Troubleshooting Difficult Isomer Pairs